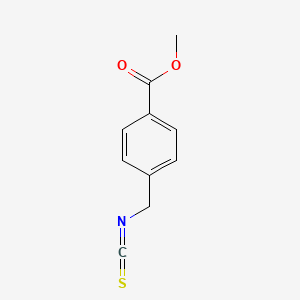

Methyl 4-(isothiocyanatomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(isothiocyanatomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-8(3-5-9)6-11-7-14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHYVSUCHOMEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 4 Isothiocyanatomethyl Benzoate

Established Synthetic Routes for Isothiocyanates

The preparation of isothiocyanates from primary amines is a cornerstone of their synthesis. chemrxiv.org Two primary strategies have emerged as the most common: those mediated by carbon disulfide and those employing thiophosgene (B130339) and its derivatives.

Carbon Disulfide-Mediated Approaches

A widely adopted and generally safer alternative to thiophosgene-based methods involves the use of carbon disulfide (CS₂). chemrxiv.orgmdpi.com This two-step, one-pot procedure typically begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.gov Subsequent desulfurization of this intermediate yields the desired isothiocyanate. chemrxiv.org

The initial step in this synthetic pathway is the formation of a dithiocarbamate salt. This is achieved by treating a primary amine with carbon disulfide and a base. acs.org The resulting dithiocarbamate salt is then decomposed, often in situ, to the corresponding isothiocyanate through the action of a desulfurizing agent. acs.orgnih.gov This method is one of the most frequently used for synthesizing isothiocyanates. nih.gov

A variety of reagents have been developed to facilitate the desulfurization of the dithiocarbamate intermediate. The choice of reagent can impact reaction conditions, yields, and purification methods.

Acetyl Chloride: Acetyl chloride has been demonstrated as a convenient and effective reagent for the synthesis of isothiocyanates. nih.gov It is particularly advantageous in the synthesis of less polar isothiocyanates, where the removal of excess tosyl chloride can be problematic during purification. nih.govresearchgate.net The use of acetyl chloride can lead to good to excellent yields and its low cost makes it a practical choice. nih.gov

Tosyl Chloride: A facile and general protocol for preparing isothiocyanates relies on the tosyl chloride-mediated decomposition of dithiocarbamate salts generated in situ. acs.orgorganic-chemistry.org This method is efficient, with reactions often completing within 30 minutes at room temperature for many substrates. organic-chemistry.org It is applicable to a wide range of alkyl and aryl amines, producing isothiocyanates in moderate to excellent yields. acs.orgnih.gov

DMT/NMM/TsO⁻: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) is a newer, efficient desulfurating agent used in the one-pot, two-step synthesis of isothiocyanates. mdpi.com This reagent has been successfully employed in the microwave-assisted synthesis of a diverse range of aliphatic and aromatic isothiocyanates with satisfactory to very good yields. nih.govmdpi.com

The following table summarizes the performance of various desulfurization reagents in the synthesis of phenethyl isothiocyanate.

| Reagent | Yield (%) |

| Acetyl Chloride (AcCl) | 91 |

| Tosyl Chloride (TsCl) | 95 |

| Dimethyldichlorosilane (SiMe₂Cl₂) | 82 |

| Benzoyl Chloride (BzCl) | 88 |

| Sulfonyl Chloride (SO₂Cl₂) | 75 |

| Data sourced from a study on the synthesis of phenethyl isothiocyanate derivatives. nih.gov |

Bases play a crucial role in the formation of the dithiocarbamate salt intermediate by facilitating the reaction between the primary amine and carbon disulfide. acs.org Both organic and inorganic bases are commonly used.

Organic Bases: Triethylamine (B128534) (Et₃N) is frequently used to generate the dithiocarbamate salt in situ. acs.org Other organic bases such as N-methylmorpholine (NMM) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed, although in some cases they may result in lower yields compared to triethylamine. mdpi.com For instance, in a study optimizing the synthesis of phenethylamine (B48288) isothiocyanate, replacing triethylamine with NMM or DBU led to a decrease in yield. mdpi.com

Inorganic Bases: Inorganic bases like sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃) are also utilized, particularly in aqueous reaction media. nih.govorgsyn.org The use of inorganic bases can offer a milder and more environmentally friendly approach to the synthesis. cbijournal.com In some cases, stronger bases like sodium hydride (NaH) may be required for less reactive, electron-deficient amines. organic-chemistry.org

Thiophosgene-Based Methods

The reaction of primary amines with thiophosgene (CSCl₂) represents a traditional and direct method for the synthesis of isothiocyanates. acs.orgnih.gov However, the high toxicity and incompatibility of thiophosgene with many functional groups limit its general application. acs.orgcbijournal.com To address these safety concerns, various thiophosgene surrogates have been developed, including 1,1'-thiocarbonyldiimidazole. nih.govnih.gov

Specific Synthesis of Methyl 4-(isothiocyanatomethyl)benzoate

The synthesis of this compound has been successfully achieved using the carbon disulfide-mediated approach. One documented method involves the use of DMT/NMM/TsO⁻ as the desulfurizing agent. nih.gov In this procedure, the hydrochloride of the corresponding amine, 4-(aminomethyl)benzoic acid, is used as the starting material. nih.gov Another reported synthesis starts from methyl 4-(aminomethyl)benzoate, which is reacted with carbon disulfide in the presence of triethylamine. lookchem.com

The table below outlines a specific synthetic protocol for a related compound, ethyl 4-(isothiocyanatomethyl)benzoate, which illustrates the reaction conditions and outcomes.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| Hydrochloride of ethyl 4-(aminomethyl)benzoate | 1. CS₂, Et₃N2. DMT/NMM/TsO⁻ | Dichloromethane (B109758) | Microwave, 3 min, 90 °C | Ethyl 4-(isothiocyanatomethyl)benzoate | 81 |

| Data sourced from a study on the synthesis of isothiocyanates using DMT/NMM/TsO⁻. nih.gov |

This protocol highlights the efficiency of microwave-assisted synthesis in conjunction with modern desulfurizing agents for the preparation of benzoate-derived isothiocyanates.

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is critical for maximizing the yield of this compound. Key parameters include the choice of desulfurating agent, solvent, base, temperature, and reaction time. Research on analogous compounds, such as Ethyl 4-(isothiocyanatomethyl)benzoate, provides significant insights into optimizing these conditions. mdpi.com

A highly effective desulfurating agent identified for this type of synthesis is DMT/NMM/TsO⁻. researchgate.netmdpi.com The reaction is typically performed in a solvent like dichloromethane (DCM). mdpi.com The initial formation of the dithiocarbamate intermediate from the corresponding amine, carbon disulfide, and triethylamine can be achieved rapidly at room temperature. researchgate.net The subsequent desulfurization step is often accelerated using microwave irradiation, which significantly reduces reaction times from hours to minutes. researchgate.netmdpi.com

For instance, the microwave-assisted synthesis of aliphatic isothiocyanates using DMT/NMM/TsO⁻ in DCM at 90 °C for 3 minutes has been shown to produce yields up to 94%. mdpi.com Optimization studies have explored the stoichiometry of reagents, finding that using 1.3 equivalents of the desulfurating agent can increase the yield to as high as 89% in certain cases. researchgate.netmdpi.com Prolonging the reaction time beyond the optimum, for example to 10 minutes, can sometimes lead to a decrease in yield. mdpi.com

Table 1: Optimization of Reaction Conditions for Isothiocyanate Synthesis

This table is based on data for analogous isothiocyanate syntheses.

| Entry | Base (equiv.) | Desulfurating Agent (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Et₃N (4) | 1.0 | DCM | 90 | 3 | 90 |

| 2 | Et₃N (3) | 1.0 | DCM | 90 | 3 | 92 |

| 3 | Et₃N (3) | 1.3 | DCM | 90 | 3 | 92 |

| 4 | Et₃N (3) | 0.7 | DCM | 90 | 3 | 86 |

| 5 | Et₃N (3) | 1.3 | H₂O | 90 | 3 | 89 |

| 6 | Et₃N (3) | 1.0 | DCM | rt | 30 | 82 |

Data adapted from studies on analogous isothiocyanate syntheses. researchgate.netmdpi.com

Impact of Reaction Parameters on Product Purity

The purity of the final this compound product is directly influenced by reaction parameters. Optimized conditions are crucial not only for high yield but also for minimizing the formation of by-products. ajrconline.orgarkat-usa.org The choice of a highly efficient desulfurating agent like DMT/NMM/TsO⁻ can lead to cleaner reactions with sufficiently high purity to sometimes avoid the need for extensive chromatographic purification. mdpi.com

Temperature control is essential; for related nitration reactions on methyl benzoate (B1203000), it was noted that keeping the temperature within specified limits is critical, as deviations can significantly decrease the yield and potentially impact purity. orgsyn.org Similarly, in the synthesis of isothiocyanates, excessive heating or prolonged reaction times can lead to degradation or side reactions. mdpi.com The use of microwave-assisted synthesis, with its precise temperature and time control, often results in products of higher purity compared to conventional heating methods. ajrconline.orgarkat-usa.org The purification strategy itself, which may involve washing, distillation, and rectification, is designed to remove any unreacted starting materials or by-products, ultimately achieving a product purity of over 99.6%. epo.org

Green Chemistry Approaches in Isothiocyanate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of isothiocyanates to reduce environmental impact. uniroma1.itmdpi.com These approaches focus on using less hazardous reagents, environmentally benign solvents, and energy-efficient methods. uniroma1.it Key strategies include the use of water as a solvent and the application of microwave technology to accelerate reactions and reduce energy consumption. mdpi.com These methods aim to create more sustainable and economical synthetic processes. ajrconline.org

Water-Mediated Synthetic Procedures

The use of water as a reaction solvent is a cornerstone of green chemistry. uniroma1.it The synthesis of isothiocyanates has been successfully attempted in aqueous media. researchgate.netmdpi.com For the synthesis of isothiocyanates from primary amines, using water as the solvent under microwave conditions (90 °C, 3 minutes) with an optimized amount of desulfurating agent (1.3 equivalents) has resulted in high yields, such as 89% for model substrates. researchgate.netmdpi.com While yields in water can sometimes be slightly lower than in organic solvents like DCM, they are often still high enough to be considered efficient and synthetically useful. researchgate.net This approach significantly reduces the reliance on volatile and often hazardous organic solvents. google.comresearchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often referred to as the "Bunsen burner of the 21st century". ajrconline.orgnih.gov This technology dramatically reduces reaction times, often from hours to just a few minutes, by efficiently heating the reaction mixture. nih.govrasayanjournal.co.in In the synthesis of isothiocyanates, microwave irradiation has been shown to be highly effective. researchgate.netmdpi.com

The reaction of a dithiocarbamate intermediate with a desulfurating agent to form an isothiocyanate can be completed in as little as 3 minutes at 90 °C under microwave conditions, with high yields. researchgate.netmdpi.com This rapid and efficient heating not only saves significant time and energy but also often leads to higher product purity by minimizing the formation of by-products that can occur with prolonged heating in conventional methods. ajrconline.orgarkat-usa.org The combination of microwave heating with solvent-free conditions or benign solvents like water further enhances the green credentials of the synthesis. nih.gov

Purification Methodologies

After synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and by-products. The choice of purification method depends on the scale of the reaction and the required purity of the final product.

For laboratory-scale preparations, flash chromatography is a common and effective method. ijacskros.commdpi.com The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 10:1 ratio), is used to elute the components, separating the desired isothiocyanate from impurities. mdpi.com

Another widely used technique is recrystallization. This involves dissolving the crude solid product in a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals. For a related compound, methyl m-nitrobenzoate, recrystallization from an equal weight of methyl alcohol was effective in achieving a high-purity product. orgsyn.orgresearchgate.net

On an industrial scale, a multi-step purification process may be employed. This can involve washing the reaction mixture with an acidic solution, followed by concentration. The resulting crude product can then be subjected to vacuum distillation and subsequent rectification under reduced pressure to obtain a high-purity isothiocyanate compound, with purity levels exceeding 99.6%. epo.org

Chemical Reactivity and Derivatization of Methyl 4 Isothiocyanatomethyl Benzoate

Formation of Thiourea (B124793) Derivatives

The most characteristic reaction of isothiocyanates is their facile condensation with primary and secondary amines to form N,N'-disubstituted or trisubstituted thiourea derivatives. ijacskros.comrdd.edu.iq This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon of the isothiocyanate group. ijacskros.com The process is generally efficient and atom-economical, often requiring mild reaction conditions and simple workup procedures like filtration to isolate the product. organic-chemistry.org

The reaction of Methyl 4-(isothiocyanatomethyl)benzoate with an amine would yield a thiourea derivative where one nitrogen is attached to the 4-(methoxycarbonyl)benzyl group and the other is substituted with the residue from the reacting amine. The reaction is broadly applicable to a wide range of aliphatic and aromatic amines. tandfonline.comtandfonline.com

| Reactant 1 | Reactant 2 (Amine) | Product Class | Reference |

| Isothiocyanate | Primary Amine (R-NH₂) | N,N'-Disubstituted Thiourea | ijacskros.com |

| Isothiocyanate | Secondary Amine (R₂NH) | N,N,N'-Trisubstituted Thiourea | ijacskros.com |

| Isothiocyanate | Ammonia (NH₃) | N-Substituted Thiourea | tandfonline.com |

This table illustrates the general reaction of isothiocyanates with amines to form various thiourea derivatives.

Synthesis of Thioamides

This compound can serve as a precursor for the synthesis of thioamides. One notable method is the Friedel-Crafts arylation of isothiocyanates with electron-rich aromatic or heteroaromatic compounds, catalyzed by a Brønsted superacid like triflic acid. rsc.org This reaction involves the acid-catalyzed addition of the arene to the isothiocyanate carbon, followed by tautomerization to yield the stable thioamide product. The method is rapid and efficient, often proceeding without the need for a solvent. rsc.org

For this compound, this reaction would result in the formation of an N-(4-(methoxycarbonyl)benzyl)thioamide, where the thioamide carbon is attached to the activated aromatic ring.

| Reactant 1 | Reactant 2 (Arene) | Catalyst | Product Class | Reference |

| This compound | Electron-rich Arene (e.g., Anisole) | Triflic Acid | N-Arylthioformamide Derivative | rsc.org |

| This compound | Thiophene Derivative | Triflic Acid | N-(Thienylcarbonyl)amine Derivative | rsc.org |

This table provides examples of thioamide synthesis via the Friedel-Crafts arylation of an isothiocyanate.

Preparation of Heterocyclic Compounds

The isothiocyanate functionality is a valuable building block in heterocyclic chemistry, enabling the construction of various nitrogen- and sulfur-containing rings. ijacskros.comresearchgate.net These reactions often proceed through an initial nucleophilic addition to the isothiocyanate, followed by an intramolecular cyclization step.

Key examples of heterocycles synthesized from isothiocyanates include:

Thiazolines: The reaction of an isothiocyanate with propargylamine (B41283) initially forms a propargyl thiourea intermediate, which readily undergoes intramolecular cyclization to yield a 4,5-dihydrothiazol-2-ylamine derivative. tandfonline.com

Benzothiazines: In a one-pot reaction, an isothiocyanate can react with anthranilic acid to afford benzothiazine derivatives. researchgate.net

Quinazolinones and Thiazolines: DNA-conjugated isothiocyanates have been used in the divergent synthesis of heterocycles like 2-thioxo-quinazolinones and 2-imino-thiazolines for DNA-encoded libraries. rsc.org

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reference |

| Isothiocyanate | Propargylamine | 4,5-Dihydrothiazol-2-ylamine | tandfonline.com |

| Isothiocyanate | Anthranilic Acid | Benzothiazine | researchgate.net |

| Isothiocyanate | 2-Aminophenol | Benzothiazole derivative | researchgate.net |

| Isothiocyanate | o-Isothiocyanato arylacetylenes | Benzo[d] acs.orgrsc.orgthiazine | rsc.org |

This table showcases the versatility of isothiocyanates in the synthesis of diverse heterocyclic systems.

Conjugation Chemistry for Advanced Probes

The high reactivity of the isothiocyanate group toward nucleophiles makes it an excellent functional handle for conjugation chemistry, particularly for labeling biomolecules to create advanced probes. nih.govacs.org Isothiocyanates react readily with the free amine groups of lysine (B10760008) residues and the N-terminus of proteins, as well as with the thiol group of cysteine residues, to form stable covalent bonds. nih.govresearchgate.net

This reactivity is pH-dependent. The reaction with thiols to form a dithiocarbamate (B8719985) linkage is favored at a pH of 6.0-8.0, while the reaction with amines to form a stable thiourea linkage is optimal under more alkaline conditions (pH 9.0-11.0). nih.govresearchgate.net Benzyl (B1604629) isothiocyanates, a class that includes this compound, have been shown to be particularly effective for the selective labeling of cysteine residues. rsc.orgrsc.org The methyl ester group on the molecule provides an additional site for further modification or to tune the solubility and electronic properties of the resulting probe.

| Target Functional Group | Amino Acid Residue | pH Range | Resulting Linkage | Reference |

| Amine (-NH₂) | Lysine, N-terminus | 9.0 - 11.0 | Thiourea | nih.govresearchgate.net |

| Thiol (-SH) | Cysteine | 6.0 - 8.0 | Dithiocarbamate | researchgate.net |

This table summarizes the conditions for the conjugation of isothiocyanates to amino acid residues in proteins.

Advanced Spectroscopic Characterization of Methyl 4 Isothiocyanatomethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed insight into the connectivity and chemical environment of atoms. For methyl 4-(isothiocyanatomethyl)benzoate, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its structure.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The benzylic protons of the isothiocyanatomethyl group and the methyl protons of the ester group will each give rise to a singlet, as they have no adjacent protons to couple with.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing nature of the carboxyl and isothiocyanate groups will deshield the nearby protons, causing them to resonate at a lower field (higher ppm values). Based on data from structurally related compounds like methyl 4-methylbenzoate and other 4-substituted benzoates, the expected chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized in the table below. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ha) | ~8.0 | Doublet | 2H |

| Aromatic (Hb) | ~7.5 | Doublet | 2H |

| CH₂-NCS | ~4.8 | Singlet | 2H |

| O-CH₃ | ~3.9 | Singlet | 3H |

Illustrative ¹H-NMR Data for this compound

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is characteristically found at a very low field. The carbon of the isothiocyanate group also has a specific chemical shift range. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The chemical shifts for the benzylic and methyl carbons are also readily identifiable. Expected chemical shifts, based on literature values for substituted methyl benzoates and other related structures, are presented below. rsc.orgcdnsciencepub.comcdnsciencepub.com

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| N=C=S | ~130-150 |

| Aromatic C (quaternary, C-COOCH₃) | ~130 |

| Aromatic C (quaternary, C-CH₂NCS) | ~140 |

| Aromatic CH (ortho to COOCH₃) | ~130 |

| Aromatic CH (ortho to CH₂NCS) | ~129 |

| CH₂-NCS | ~45-50 |

| O-CH₃ | ~52 |

Illustrative ¹³C-NMR Data for this compound

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₁₀H₉NO₂S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The expected HRMS data would confirm the elemental composition and, by extension, the molecular formula of the compound.

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₉NO₂S | 207.0354 |

| [M+H]⁺ | C₁₀H₁₀NO₂S | 208.0427 |

| [M+Na]⁺ | C₁₀H₉NNaO₂S | 230.0246 |

Calculated Exact Masses for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com It is an indispensable tool for assessing the purity of a sample and confirming the identity of the main component. nih.govnih.gov

In the context of this compound, an LC-MS method would typically involve a reversed-phase column for separation. d-nb.info The compound would be eluted with a suitable mobile phase, and the eluent would be introduced into the mass spectrometer. The mass spectrometer would then provide the mass-to-charge ratio of the eluting compound, confirming its identity. The chromatogram obtained from the LC component would also reveal the presence of any impurities, allowing for a quantitative assessment of the sample's purity. Derivatization of isothiocyanates can sometimes be employed to improve their chromatographic behavior and detection sensitivity. acs.org

Chiral Analysis Techniques for Isothiocyanate Derivatives

Isothiocyanates are well-established derivatizing agents for the chiral analysis of various classes of compounds, particularly primary and secondary amines. rsc.orgresearchgate.net The isothiocyanate group reacts with the amine to form a thiourea (B124793) derivative. If a chiral isothiocyanate is used, a pair of diastereomers is formed from a racemic amine, which can then be separated and quantified using achiral chromatography.

Alternatively, an achiral isothiocyanate like this compound can be used to derivatize a chiral amine. The resulting enantiomeric thioureas can then be resolved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). nih.gov The derivatization often improves the chromatographic properties and detection sensitivity of the analytes. nih.gov

NMR spectroscopy can also be used for chiral analysis of these derivatives. mdpi.com In the presence of a chiral solvating agent, the diastereomeric complexes formed with the enantiomeric thiourea derivatives can exhibit different chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess. mdpi.com The development of chiral derivatizing agents based on isothiocyanates is an active area of research for the enantioseparation of amino acids and other chiral molecules. nih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the absolute configuration of chiral molecules. This method measures the differential absorption of left and right-handed circularly polarized light by a chiral sample. The resulting CD spectrum, particularly the sign of the Cotton effect (CE) at specific wavelengths, can be correlated to the spatial arrangement of atoms around a stereocenter.

In the analysis of chiral isothiocyanate (ITC) derivatives, including those with a benzyl (B1604629) moiety structurally similar to this compound, CD spectroscopy has proven effective in assigning the absolute configuration. mdpi.com Research has demonstrated a clear relationship between the sign of the observed Cotton effect and the absolute configuration of the chiral center. For instance, in a study of chiral ITCs derived from amino acids, all S-enantiomers exhibited a positive Cotton effect, while the R-enantiomer showed a negative Cotton effect. mdpi.comnih.gov

This principle was extended to chiral ITCs featuring a benzyl group. The analysis of enantiomeric pairs revealed a strong Cotton effect around 215 nm. mdpi.com A positive CE at this wavelength was indicative of the S configuration, whereas a negative CE corresponded to the R configuration. mdpi.com This empirical correlation provides a reliable method for assigning the absolute stereochemistry of newly synthesized chiral isothiocyanates. All samples for such analyses are typically dissolved in a solvent like methanol. mdpi.comnih.gov

| Enantiomer | Observed Cotton Effect (CE) Sign | Wavelength | Assigned Absolute Configuration |

|---|---|---|---|

| Enantiomer 1 | - (Negative) | 215 nm | R |

| Enantiomer 2 | + (Positive) | 215 nm | S |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio (er) Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and quantifying the enantiomeric ratio (er) or enantiomeric excess (ee) of a chiral sample. The use of a chiral stationary phase (CSP) is the most common direct method, enabling the differential interaction of each enantiomer with the chiral environment of the column, leading to their separation. phenomenex.comrsc.org

For the analysis of chiral isothiocyanates, polysaccharide-based CSPs, particularly those derived from amylose (B160209), have demonstrated excellent enantioseparation capabilities. mdpi.comnih.gov One highly effective stationary phase is amylose tris-[(S)-α-methylbenzylcarbamate], available commercially as CHIRALPAK IH-3. mdpi.com This CSP allows for the direct and complete resolution of various chiral ITCs. mdpi.com

Studies have shown that the mobile phase composition significantly influences retention and resolution. mdpi.com Successful separations have been achieved using environmentally friendly eluents such as pure ethanol (B145695) or aqueous mixtures of acetonitrile. mdpi.com The elution order is consistent, with the (R)-enantiomer typically being retained less than the (S)-enantiomer on this type of stationary phase. mdpi.com The synthesis of isothiocyanate derivatives from L- and D-amino acid methyl esters has been shown to proceed with minimal racemization, achieving an enantiomeric ratio (er) greater than 99:1. mdpi.com

| Parameter | Condition |

|---|---|

| Stationary Phase | CHIRALPAK IH-3 (amylose tris-[(S)-methylbenzylcarbamate]) |

| Column Dimensions | 250 mm x 4.6 mm, 3 µm |

| Mobile Phase Examples | 1) Pure Ethanol 2) Acetonitrile/Water (e.g., 30:70 v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV at 240 nm |

| Typical Elution Order | (R)-enantiomer followed by (S)-enantiomer |

Pharmacological and Biological Research on Methyl 4 Isothiocyanatomethyl Benzoate

Anti-Cancer Activity Investigations

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. Numerous studies have highlighted their potential as cancer chemopreventive agents, with research focusing on their ability to inhibit the growth of various cancer cell lines. frontiersin.orgmdpi.com

In Vitro Cell Line Studies (e.g., Panc1, HGC27)

Interactive Table: Effect of Related Isothiocyanates on Pancreatic Cancer Cells

| Isothiocyanate | Cell Line | Observed Effect |

|---|---|---|

| Benzyl (B1604629) isothiocyanate (BITC) | Pancreatic Cancer Cells | Anti-proliferative activity. nih.gov |

Apoptosis Induction in Cancer Cells

A primary mechanism through which isothiocyanates are believed to exert their anti-cancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govspandidos-publications.com This process is crucial for eliminating malignant cells without inducing an inflammatory response.

Various isothiocyanates have been shown to trigger apoptosis through multiple cellular pathways. nih.gov For example, Allyl isothiocyanate (AITC) has been found to induce apoptosis in human colorectal cancer HT-29 cells by generating reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress. spandidos-publications.com Phenethyl isothiocyanate (PEITC) and Benzyl isothiocyanate (BITC) have been identified as potent inducers of apoptosis in various cancer cell lines. nih.gov The induction of apoptosis by ITCs can involve the modulation of several signaling pathways and key regulatory proteins. nih.gov For instance, BITC has been shown to induce apoptosis by activating JNK (c-Jun N-terminal kinase) and modulating the Bcl-2 family of proteins, which are central regulators of the apoptotic process. nih.gov

Antimicrobial Activity Studies

In addition to their anti-cancer properties, isothiocyanates have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria.

Evaluation Against Bacterial Strains (e.g., E. coli, S. aureus)

Research has explored the antibacterial effects of various isothiocyanates against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Phenyl isothiocyanate (PITC) has been studied for its effects on these bacteria, with a determined minimum inhibitory concentration (MIC) of 1000 µg/mL for both strains. benthamdirect.comnih.gov The mode of action for PITC involves disruption of the bacterial cell membrane, leading to increased permeability and ultimately, cell death. benthamdirect.comnih.gov

Allyl isothiocyanate (AITC) has also shown bactericidal activity against E. coli O157:H7 and S. aureus. frontiersin.org Studies have indicated that AITC can effectively inhibit the growth of these foodborne pathogens. frontiersin.org The antimicrobial efficacy of isothiocyanates is often linked to their chemical structure, which allows them to interact with and disrupt essential bacterial components. researchgate.net

Interactive Table: Antimicrobial Activity of Related Isothiocyanates

| Isothiocyanate | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 µg/mL. benthamdirect.comnih.gov |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 µg/mL. benthamdirect.comnih.gov |

| Allyl isothiocyanate (AITC) | Escherichia coli O157:H7 | Between 10 and 100 µg/ml. frontiersin.org |

Enzyme Inhibition Studies

The ability of isothiocyanates and their analogs to inhibit specific enzymes is another area of active research, with implications for various biological processes.

Inhibition of Biotinidase Activity by Analogs

While direct studies on the inhibition of biotinidase by Methyl 4-(isothiocyanatomethyl)benzoate are not available, research on a structurally related analog, biotinyl-methyl 4-(amidomethyl)benzoate, has demonstrated significant inhibitory effects. Biotinidase is an enzyme responsible for recycling the essential B vitamin biotin (B1667282). nih.gov

A study investigating various biotin analogs found that biotinyl-methyl 4-(amidomethyl)benzoate was a potent competitive inhibitor of human biotinidase. nih.gov This analog was shown to inhibit the enzyme's activity, which could have implications for processes that rely on biotin, such as gene regulation and metabolism. nih.gov The study highlights the potential for synthetic analogs of biotin to modulate the activity of this important enzyme.

Modulatory Effects on Nitric Oxide Synthase (NOS) Isoforms by Related Thioureas

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). researchgate.net While both eNOS and nNOS are constitutively expressed and dependent on calcium levels, iNOS expression is induced by inflammatory stimuli and is calcium-independent. nih.gov The differential roles of these isoforms in health and disease have made them important targets for therapeutic intervention. researchgate.net

A study focusing on the synthesis and biological evaluation of N-(methoxycarbonylthienylmethyl)thioureas, which share a similar structural motif with this compound, revealed interesting effects on NOS activity. nih.gov Specifically, two isomeric N-(methoxycarbonylthienylmethyl)thioureas were found to stimulate the activity of iNOS. researchgate.netnih.gov This is noteworthy because, while much of the research in this area has been directed towards the inhibition of NO biosynthesis, there are therapeutic contexts where increasing NO production could be beneficial. nih.gov For instance, nitric oxide can inhibit the expression of NADPH oxidase, an enzyme implicated in cardiovascular disease. nih.gov

The interaction of these thiophene-based thioureas with iNOS and nNOS was evaluated, showing a stimulatory effect on human iNOS activity. However, these compounds did not modulate the activity of iNOS when pre-incubated with the enzyme before the addition of the substrate. nih.gov Furthermore, they did not affect the activity of rat nNOS, with or without pre-incubation. nih.gov

It is important to note that the inhibitory activity of S-substituted isothioureas on iNOS can be influenced by the size of the alkyl side chain, with activity decreasing as the chain length exceeds two carbons. nih.gov This suggests that the structural specifics of the substituent play a crucial role in determining the nature and potency of the interaction with NOS isoforms.

Given that this compound can be converted to a thiourea (B124793) derivative, the findings on related thioureas suggest a potential for this compound to modulate NOS activity. However, without direct experimental evidence, this remains a hypothesis. The following table summarizes the observed effects of the related N-(methoxycarbonylthienylmethyl)thioureas on NOS isoforms.

| Compound | Target NOS Isoform | Observed Effect |

| N-(methoxycarbonylthienylmethyl)thiourea (Isomer 1) | Human iNOS | Stimulation of activity |

| N-(methoxycarbonylthienylmethyl)thiourea (Isomer 2) | Human iNOS | Stimulation of activity |

| N-(methoxycarbonylthienylmethyl)thioureas | Rat nNOS | No effect |

Histone Deacetylase (HDAC) Inhibition Potential

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. frontiersin.orgyoutube.com This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. frontiersin.org The aberrant activity of HDACs has been linked to the development of various diseases, including cancer, making them a significant target for drug discovery. biorxiv.org

While there is no direct evidence from the reviewed literature specifically detailing the HDAC inhibitory activity of this compound, the isothiocyanate functional group is a key feature in some compounds that have been investigated for HDAC inhibition. rsc.org Furthermore, the broader structural framework of a substituted aromatic ring connected to a reactive functional group is common among many classes of HDAC inhibitors. mdpi.com

Research into novel HDAC inhibitors has explored a variety of chemical scaffolds. For example, quinazolin-4(3H)-one-based compounds have been designed and synthesized as HDAC6 inhibitors. mdpi.com In the synthesis of these inhibitors, a key step involved the reaction of intermediates with 4-(bromomethyl)benzoate (B8499459), a compound structurally related to this compound, highlighting the utility of this type of chemical motif in building potential HDAC inhibitors. mdpi.com

The general structure of many HDAC inhibitors consists of a cap group that interacts with the rim of the enzyme's active site, a zinc-binding group that chelates the zinc ion in the catalytic site, and a linker that connects these two moieties. The isothiocyanate group in this compound could potentially act as an electrophilic warhead, a feature seen in some enzyme inhibitors.

Studies on other classes of HDAC inhibitors have demonstrated that they can induce hyperacetylation of histones, leading to the relaxation of chromatin and the activation of gene expression. nih.gov This can result in various cellular outcomes, including cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, some HDAC inhibitors have been shown to upregulate the expression of tumor suppressor genes like p21WAF1/CIP1. nih.gov

Given the presence of the reactive isothiocyanate group and the aromatic ring structure, it is plausible that this compound could be investigated as a potential HDAC inhibitor. However, this potential would need to be confirmed through direct enzymatic assays and cellular studies. The following table lists some classes of compounds investigated as HDAC inhibitors that share some structural similarities or synthetic pathways with the subject compound.

| Compound Class | Relevant Structural Feature/Synthetic Intermediate | Target HDACs |

| Quinazolin-4(3H)-one derivatives | Use of 4-(bromomethyl)benzoate in synthesis | HDAC6 |

| Isothiocyanates (general) | Isothiocyanate functional group | Varies |

Structure Activity Relationship Sar Studies of Methyl 4 Isothiocyanatomethyl Benzoate Analogs

Impact of Carboxylate Functional Groups on Biological Activity

The carboxylate functional group, present as a methyl ester in the parent compound, is a key site for structural modification that significantly influences biological activity. The conversion of this ester to other functional groups or its modification can alter the molecule's polarity, solubility, and interaction with biological targets.

Research into isothiocyanate derivatives has demonstrated that the esterification of a related parent compound, 2-(4-isothiocyanatophenyl)ethanol, with various acyl chlorides leads to a series of ester derivatives with modulated biological profiles. nih.gov In a study focused on cyclooxygenase (COX) inhibition, the conversion of a hydroxyl group to various ester derivatives was a key strategy. nih.govrsc.org While not a direct modification of a carboxylate, this highlights the principle that introducing or altering ester functionalities is a valid approach to tuning activity. For instance, a fluorine-containing ester derivative of an isothiocyanate parent structure emerged as one of the most potent and selective COX-2 inhibitors. rsc.org

Influence of Aromatic Ring Substituents on Potency and Selectivity

The aromatic ring of methyl 4-(isothiocyanatomethyl)benzoate serves as a scaffold for substituents that can profoundly affect the molecule's potency and selectivity. The nature and position of these substituents alter the electronic distribution and steric profile of the compound, thereby influencing its binding to target proteins. lumenlearning.comlibretexts.org

Substituents on the phenyl ring can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). acs.org These groups modify the reactivity of the aromatic ring and can impact the stability of intermediates formed during interactions with biological targets. lumenlearning.com In the context of developing new anti-inflammatory agents, a series of isothiocyanate derivatives were synthesized with various substituents on the aromatic ring to probe their effect on COX-1 and COX-2 inhibition. rsc.org

One of the most notable findings was the impact of a fluorine substituent. A fluorine-containing ester derivative (I1c) was identified as a highly potent and selective COX-2 inhibitor, with a selectivity index of 2582.4, comparable to the unsubstituted parent compound I1 (selectivity index 2611.5). rsc.org This indicates that the introduction of a small, highly electronegative atom can maintain or slightly modulate high selectivity. Molecular dynamics simulations revealed that specific amino acids within the COX-2 active site, such as Tyr385, Trp387, and Ser530, are crucial for the interaction with this fluorinated compound. nih.govrsc.org

Generally, for arylalkyl isothiocyanates, increasing the lipophilicity through modifications on the aromatic ring or attached alkyl chains can be important for inhibitory activity against certain targets. researchgate.net The phenyl moiety itself, while common, is not always essential for activity, as potent alkyl isothiocyanates have been identified. researchgate.net However, when present, its substitution pattern is a key tool for optimizing biological activity. researchgate.net

Table 1: Cyclooxygenase (COX) Inhibition by Selected Isothiocyanate Derivatives

This interactive table presents data on the inhibitory concentration (IC50) and selectivity index for various isothiocyanate analogs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| I1 | >100 | 0.038 | 2611.5 |

| I1a | >100 | 0.091 | 1098.9 |

| I1b | >100 | 0.088 | 1136.4 |

| I1c (Fluoro) | >100 | 0.039 | 2582.4 |

| I1d | >100 | 0.082 | 1219.5 |

| I1e | >100 | 0.080 | 1250.0 |

Data sourced from RSC Medicinal Chemistry. rsc.org

Steric and Electronic Effects on Biological Efficacy

The biological efficacy of isothiocyanate derivatives is governed by a combination of steric and electronic factors. Steric effects relate to the size and shape of the molecule, which determine how well it fits into a biological target's binding site. Electronic effects involve the distribution of charge within the molecule, influencing its reactivity and the types of non-covalent interactions it can form. acs.org

The length of the alkyl chain separating the aromatic ring from the isothiocyanate group is a critical factor. In studies on arylalkyl isothiocyanates, increasing the alkyl chain length from one to six carbons was shown to enhance the inhibition of lung tumorigenesis. nih.govnih.gov For example, 6-phenylhexyl isothiocyanate (PHITC) was found to be a more potent inhibitor than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. nih.govnih.gov This suggests that a longer, more flexible chain allows the isothiocyanate group to position itself more optimally within the target site.

Lipophilicity (the ability to dissolve in fats and lipids) and the chemical reactivity of the isothiocyanate group are two key parameters that correlate with inhibitory potency. researchgate.net High lipophilicity helps the compound cross cell membranes, while the electrophilic nature of the isothiocyanate's carbon atom allows it to react with nucleophilic groups, such as cysteine residues on proteins, which is a primary mechanism of action. researchgate.netmostwiedzy.pl

Design and Synthesis of Structurally Diverse Isothiocyanate Derivatives for SAR Elucidation

The elucidation of structure-activity relationships is fundamentally dependent on the design and synthesis of diverse chemical analogs. rsc.org For isothiocyanates, a common and versatile synthetic strategy involves the conversion of primary amines into the corresponding isothiocyanate group. nih.govrsc.org This method has been successfully applied to produce derivatives from precursors like 4-(aminomethyl)benzoic acid, the parent amine of the titular compound. researchgate.net

A typical "one-pot," two-step procedure involves reacting the primary amine with a thiocarbonylating agent, such as carbon disulfide (CS2) or 1,1'-thiocarbonyldiimidazole, to form a dithiocarbamate (B8719985) intermediate. researchgate.netnih.gov This intermediate is then treated with a desulfurating agent, like tosyl chloride or hydrogen peroxide, to yield the final isothiocyanate. researchgate.net

This synthetic flexibility allows for the creation of extensive libraries of analogs for SAR studies. Researchers have synthesized various ester derivatives by reacting an isothiocyanate-containing alcohol with different acyl chlorides, enabling a systematic investigation of the carboxylate group's role. nih.gov Similarly, by starting with a range of substituted aromatic amines, the influence of different substituents on the phenyl ring can be comprehensively mapped. rsc.orgacs.org The ability to access a wide variety of starting materials is crucial for preparing structurally diverse isothiocyanates, which is essential for a thorough understanding of their SAR and the development of compounds with optimized biological activity. rsc.org

Mechanistic Investigations of Biological Activity of Methyl 4 Isothiocyanatomethyl Benzoate

Reactive Oxygen Species (ROS) Generation Pathways

No specific data is available on the pathways through which Methyl 4-(isothiocyanatomethyl)benzoate may generate ROS.

Glutathione (B108866) (GSH) Depletion Mechanisms

Information regarding the mechanisms by which this compound might deplete cellular glutathione is not present in the reviewed literature.

Oxidative Stress Induction in Cellular Systems

There are no specific studies detailing the induction of oxidative stress in cellular systems by this compound.

Molecular Interactions with Cellular Targets (e.g., Tubulin)

Specific interactions between this compound and cellular targets like tubulin have not been documented.

Cell Cycle Modulation Mechanisms

The mechanisms by which this compound may modulate the cell cycle are currently uncharacterized in the scientific literature.

Applications of Methyl 4 Isothiocyanatomethyl Benzoate in Chemical Biology

Development of Chemical Probes

The isothiocyanate functional group is a key electrophilic moiety that can readily react with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. This reactivity makes compounds like Methyl 4-(isothiocyanatomethyl)benzoate valuable in the creation of chemical probes for protein labeling and functional studies. While direct research on this compound as a chemical probe is not extensively documented, the principles of its application can be inferred from studies on structurally similar benzyl (B1604629) isothiocyanates.

A key application of isothiocyanates in chemical biology is in the development of fluorescent probes for labeling proteins. For instance, a benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein (B123965) scaffold has been developed for the cysteine-selective labeling of proteins. nih.gov This approach leverages the reactivity of the isothiocyanate group to form a stable covalent bond with cysteine residues, allowing for the attachment of a fluorescent tag to a protein of interest. nih.gov Such labeling is instrumental in a variety of applications, including the imaging of proteins in cells and the study of protein-protein interactions.

The general mechanism for the reaction of an isothiocyanate with a cysteine residue in a protein is outlined below:

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| Isothiocyanate (-N=C=S) | Cysteine Thiol (-SH) | Dithiocarbamate (B8719985) | Covalent |

This covalent modification is a cornerstone of creating specific and durable probes for biological systems. The benzyl structure, similar to that in this compound, provides a stable scaffold for the reactive isothiocyanate group. nih.gov

Use as Intermediates in Bioactive Compound Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The isothiocyanate group is a versatile handle for introducing a variety of substituents through reactions with nucleophiles. A notable example is the synthesis of a range of isothiocyanates from primary amines, a process that highlights the utility of such compounds as building blocks. rsc.org

Research has demonstrated the synthesis of various alkyl and aryl isothiocyanates, including derivatives of amino acids, through a "one-pot", two-step procedure. chemrxiv.org This involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate. chemrxiv.org This synthetic strategy can be applied to produce a library of isothiocyanates for screening in biological assays.

A study on the synthesis of isothiocyanates using a desulfurization reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), showcased the efficient production of various isothiocyanates. chemrxiv.org Although this study focused on a range of substrates, the methodology is applicable to the synthesis of compounds like this compound from its corresponding amine precursor, methyl 4-(aminomethyl)benzoate.

| Precursor | Reagents | Product | Application |

| Primary Amine | 1. Carbon Disulfide, Base 2. Desulfurizing Agent | Isothiocyanate | Synthesis of Bioactive Compounds |

| Methyl 4-(aminomethyl)benzoate | 1. CS₂, Et₃N 2. DMT/NMM/TsO⁻ | This compound | Intermediate in Synthesis |

Contributions to Drug Discovery Efforts

The isothiocyanate moiety is present in a number of compounds with demonstrated biological activity, including anticancer and antimicrobial properties. rsc.org While specific drug discovery programs centered on this compound are not widely reported, research on closely related molecules underscores the potential of this class of compounds in medicinal chemistry.

For example, a study on the utility of methyl 2-isothiocyanatobenzoate, an isomer of this compound, in the synthesis of novel quinazoline (B50416) derivatives revealed promising anticancer and radiosensitizing activities. nih.gov The synthesized compounds were evaluated for their in vitro anticancer activity against a human liver cancer cell line (HEPG2), with some exhibiting significant cytotoxic effects. nih.gov This highlights the potential of the isothiocyanate group as a pharmacophore or a reactive center for the construction of potent therapeutic agents.

Furthermore, isothiocyanates have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. mdpi.com A series of structurally diverse isothiocyanates were synthesized and evaluated for their antiproliferative activity and their ability to inhibit tubulin polymerization. mdpi.com The results indicated that the chemical structure of the isothiocyanate strongly influences its biological activity. mdpi.com Such structure-activity relationship studies are crucial in the rational design of new drug candidates.

The general class of isothiocyanates has been shown to induce autophagy and inhibit protein synthesis in primary cells, which can protect against the aggregation of mutant huntingtin, a key factor in Huntington's disease. nih.gov These findings suggest a broader therapeutic potential for isothiocyanate-containing compounds beyond cancer.

| Compound Class | Biological Activity | Therapeutic Area |

| Quinazoline derivatives from methyl 2-isothiocyanatobenzoate | Anticancer, Radiosensitizing | Oncology |

| Structurally diverse isothiocyanates | Tubulin Polymerization Inhibition, Antiproliferative | Oncology |

| Isothiocyanates (general) | Induction of Autophagy, Inhibition of Protein Synthesis | Neurodegenerative Diseases |

Advanced Research Methodologies in the Study of Methyl 4 Isothiocyanatomethyl Benzoate

High-Throughput Screening (HTS) in Biological Assays

High-Throughput Screening (HTS) is a foundational technology in drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. nih.gov This automated process allows for the testing of extensive compound libraries, which could include Methyl 4-(isothiocyanatomethyl)benzoate and its analogs, against specific biological targets to identify "hits." nih.govirbm.com HTS is characterized by the use of robotics, liquid handling devices, and sensitive detectors to conduct and analyze thousands of assays in a short period, typically using 96-, 384-, or 1536-well microplates. upmbiomedicals.com

The process involves several key stages:

Compound Library Management : A diverse collection of chemicals, including synthetic compounds and natural products, is meticulously stored and managed. nih.govirbm.com

Assay Development : A robust and reproducible biological assay is designed to measure a specific outcome, such as enzyme inhibition or cell viability. broadinstitute.org

Automation and Screening : The assay is miniaturized and automated to screen the entire compound library. irbm.com

Data Analysis : Large datasets are generated and analyzed to identify compounds that exhibit the desired activity. upmbiomedicals.com

HTS assays are broadly categorized into two types: biochemical and cell-based assays. nih.gov Biochemical assays measure the effect of a compound on a purified target, like an enzyme or receptor. nih.gov Cell-based assays, which constitute about half of all HTS screens, evaluate the effects of a compound within a living cell, providing more physiologically relevant data. broadinstitute.org Following the primary screen, identified "hits" are typically subjected to secondary, more focused assays to confirm their activity and eliminate false positives. broadinstitute.org

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Objective | To rapidly test large numbers of chemical compounds for a specific biological activity. nih.gov | To identify if the compound has any effect on a wide range of biological targets (e.g., enzymes, receptors). |

| Methodology | Utilizes robotics, automation, and miniaturized assays in microplate formats (96, 384, 1536-well). upmbiomedicals.com | Allows for efficient testing of the compound's activity in various concentrations against multiple targets. |

| Assay Types | Biochemical (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity, reporter gene) assays. nih.gov | Could be used to screen for enzyme inhibition or its effect on specific cancer cell lines. |

| Outcome | Identification of "hits" - compounds that show desired activity and warrant further investigation. nih.gov | A "hit" designation would initiate more detailed studies into its mechanism of action. |

Enzyme Kinetics Analysis (Vmax, Km, Ki Determination)

Once a compound like this compound is identified as a potential enzyme inhibitor, enzyme kinetics studies are performed to characterize the interaction in detail. These analyses are based on the Michaelis-Menten model, which describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). youtube.comkhanacademy.org

Vmax (Maximum Velocity) : This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. khanacademy.org Vmax is dependent on the total enzyme concentration. youtube.com

Km (Michaelis Constant) : Km is the substrate concentration at which the reaction rate is half of Vmax. youtube.com It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. youtube.comyoutube.com

Ki (Inhibition Constant) : For an inhibitor, the Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. It is a measure of the inhibitor's potency.

By measuring the rate of an enzymatic reaction at various substrate concentrations, both in the absence and presence of the inhibitor, a Michaelis-Menten plot can be generated. khanacademy.org The type of inhibition can be determined by observing the changes in Vmax and Km.

Competitive Inhibition : The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Km, but Vmax remains unchanged because the inhibition can be overcome by high substrate concentrations. khanacademy.org

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vmax, but the Km remains unchanged. khanacademy.orgyoutube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This leads to a reduction in both Vmax and the apparent Km. khanacademy.org

These kinetic parameters are crucial for understanding how this compound might function as an enzyme inhibitor.

| Inhibition Type | Effect on Vmax | Effect on Km | Description |

|---|---|---|---|

| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with the substrate. khanacademy.org |

| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. khanacademy.org |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. khanacademy.org |

Molecular Docking and Computational Chemistry for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This in silico method is instrumental in predicting the binding mode and affinity of a compound within the active site of a target enzyme or protein. nih.gov

The process involves:

Preparation of Receptor and Ligand : The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the ligand are prepared. This includes adding hydrogen atoms and assigning appropriate charges. nih.gov

Docking Simulation : A docking algorithm samples a large number of possible orientations of the ligand within the protein's binding site.

Scoring and Analysis : A scoring function is used to estimate the binding affinity for each pose, and the results are ranked. The top-ranked poses represent the most likely binding modes. nih.gov

These simulations provide valuable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov The results can explain the basis of the compound's activity and guide the rational design of new derivatives with improved potency and selectivity. nih.gov For this compound, docking studies could reveal how the isothiocyanate group and the benzoate (B1203000) moiety interact with amino acid residues in a target's active site.

Cell-Based Assays for Mechanistic Elucidation

Following initial identification through HTS and characterization via biochemical assays, cell-based assays are employed to understand a compound's activity in a more biologically relevant context. broadinstitute.org These assays are critical for confirming the compound's efficacy in a cellular environment and for elucidating its mechanism of action. nih.gov

Unlike biochemical assays that use purified components, cell-based assays use living cells, providing a more complex system that accounts for factors like cell permeability, metabolism, and potential off-target effects. broadinstitute.org Various types of cell-based assays can be used to study this compound:

Cytotoxicity/Viability Assays : These assays (e.g., MTT, trypan blue) measure the compound's ability to kill cells or inhibit their proliferation, which is particularly relevant for anticancer research. nih.gov

Reporter Gene Assays : These assays are used to monitor the activation or inhibition of specific signaling pathways. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest.

High-Content Screening (HCS) : This advanced microscopy-based technique allows for the simultaneous measurement of multiple cellular parameters, such as changes in morphology, protein localization, and organelle function, providing a detailed picture of the compound's cellular effects. upmbiomedicals.com

By using a panel of different cell lines and assays, researchers can build a comprehensive profile of the compound's biological activity, confirm its on-target effects, and identify potential mechanisms of action.

Future Research Perspectives and Challenges

Elucidating Underexplored Mechanisms of Action

While the primary mechanisms of action for many isothiocyanates, such as the induction of apoptosis and cell cycle arrest in cancer cells, are well-documented, a deeper understanding of their complex and interconnected signaling pathways is required. medicinacomplementar.com.brnih.govaacrjournals.org Future research must delve into the less-understood aspects of their biological activity to better predict their effects and identify new therapeutic targets.

Key areas for future investigation include:

Target Specificity: Isothiocyanates are known to modulate multiple signaling pathways, but the specific targets can differ based on the compound's structure and the type of cell. nih.govmedicinacomplementar.com.br Identifying the full range of protein targets for specific ITCs is crucial. Advanced techniques are needed to uncover novel molecular targets beyond those already established. nih.gov

Redox Homeostasis Disruption: ITCs can generate reactive oxygen species (ROS) in cancer cells, contributing to their apoptotic effects. medicinacomplementar.com.br However, they also activate the Nrf2 pathway, which upregulates antioxidant enzymes. mdpi.comoregonstate.edu The paradoxical pro-oxidant and antioxidant effects need further exploration to understand how this balance is tipped towards a therapeutic outcome in different cellular contexts. mdpi.com

Epigenetic Modifications: Isothiocyanates can inhibit histone deacetylases (HDACs), influencing gene expression. oregonstate.edu The full extent of their impact on the epigenome, including DNA methylation and microRNA regulation, remains an area ripe for investigation.

Gut Microbiome Interactions: Emerging evidence suggests that ITCs can modulate the human gut microbial community, which may, in turn, influence their systemic effects and therapeutic efficacy. nih.gov This complex interplay between ITCs, gut bacteria, and host metabolism is a critical and underexplored frontier.

Development of Novel Isothiocyanate Scaffolds with Enhanced Selectivity

A significant challenge in cancer therapy is the development of agents that are highly toxic to cancer cells while sparing normal, healthy cells. aip.orgnih.gov While naturally occurring ITCs have shown promise, the rational design and synthesis of novel ITC scaffolds offer the potential for greater potency and, crucially, enhanced selectivity. nih.gov

Recent progress in synthetic chemistry has led to the creation of new ITC derivatives with improved anticancer activity. For instance, novel indolyl ethyl isothiocyanates have demonstrated superior potency and selective cytotoxicity against tumor cells compared to their natural counterparts. nih.gov The development of compounds based on diverse molecular frameworks, such as thiophene carboxamides, is also a promising strategy for generating agents with improved receptor binding and selectivity. mdpi.com

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ITC scaffold is necessary to understand how different chemical groups influence biological activity, selectivity, and pharmacokinetic properties.

Target-Oriented Synthesis: Designing and synthesizing ITCs that are tailored to interact with specific, validated cancer-related targets can lead to more effective and less toxic therapies.

Hybrid Molecules: Combining the isothiocyanate functional group with other pharmacophores known for their anticancer activity could result in synergistic effects and novel mechanisms of action.

Integration of Computational and Experimental Approaches for Rational Design

The traditional process of drug discovery is often time-consuming and costly. The integration of computational and experimental methods provides a powerful, synergistic approach to accelerate the rational design of novel isothiocyanate-based therapeutics. mdpi.comnih.govnih.gov

Computational tools can be leveraged in several ways:

Molecular Docking and Virtual Screening: These techniques allow researchers to simulate the interaction of vast libraries of virtual ITC compounds with specific protein targets. aip.orgnih.gov This helps in prioritizing candidates for chemical synthesis and experimental testing, saving significant resources.

Predictive Modeling: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel ITC scaffolds, guiding the design of compounds with better drug-like characteristics.

Mechanistic Insights: Molecular dynamics simulations can provide a detailed understanding of how ITCs bind to their targets and exert their biological effects at an atomic level, offering insights that can guide further optimization. mdpi.com

An iterative cycle of computational prediction followed by experimental validation is an efficient strategy for optimizing lead compounds. mdpi.com This integrated approach has the potential to dramatically streamline the discovery pipeline for the next generation of isothiocyanate therapeutics.

Exploration of New Therapeutic Avenues Beyond Established Applications

While the majority of research on isothiocyanates has focused on their application in oncology, their diverse biological activities suggest a much broader therapeutic potential. nih.govmdpi.comfrontiersin.org Exploring these untapped avenues could lead to novel treatments for a range of diseases.

Promising new directions for ITC research include:

Neurodegenerative Diseases: Certain ITCs can cross the blood-brain barrier and have demonstrated neuroprotective properties in experimental models, suggesting potential applications in conditions like Parkinson's and Alzheimer's disease. mdpi.com

Inflammatory and Autoimmune Disorders: The potent anti-inflammatory effects of ITCs, mediated through pathways like NF-κB, make them attractive candidates for treating chronic inflammatory diseases. mdpi.comfrontiersin.org

Infectious Diseases: Isothiocyanates have shown a spectrum of antimicrobial, antifungal, and antibacterial activities, which could be harnessed to develop new treatments for infectious diseases. chemrxiv.orgrsc.org

Metabolic Syndrome: Research indicates that ITCs may play a role in managing metabolic syndrome by influencing key signaling pathways involved in inflammation and oxidative stress. frontiersin.org

Cardiovascular and Diabetic Conditions: The antioxidant and anti-inflammatory properties of some ITCs may also confer cardioprotective and antidiabetic benefits. mdpi.com

Systematic investigation into these and other potential applications is warranted to fully exploit the therapeutic versatility of the isothiocyanate class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(isothiocyanatomethyl)benzoate, and how can purity be confirmed?

- Methodology :

- Synthesis : A common approach involves reacting 4-aminomethylbenzoate derivatives with thiophosgene or tetramethylthiuram disulfide (DTMT) under controlled conditions. For example, ethyl 4-aminobenzoate can undergo deamination with DTMT to form the isothiocyanate derivative . Adapting this method, methyl esters can be synthesized by substituting ethyl groups with methyl esters during intermediate steps.

- Purity Confirmation : Thin-layer chromatography (TLC) using silica gel plates and UV visualization is recommended for initial purity checks. Spectral analysis (¹H/¹³C NMR, IR) should confirm functional groups:

- NMR : A singlet for the methyl ester (~3.8–3.9 ppm) and characteristic isothiocyanate (-NCS) peaks in the IR spectrum (~2050–2100 cm⁻¹) .

- Yield Optimization : Adjust reaction temperature (typically 0–5°C for thiophosgene reactions) and stoichiometric ratios to minimize side products like thioureas.

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Isothiocyanates are moisture-sensitive and prone to hydrolysis. Use anhydrous solvents (e.g., dry DMF or THF) and inert atmospheres (N₂/Ar) during synthesis .

- Avoid contact with amines or alcohols, which can lead to nucleophilic addition or substitution reactions .

- Storage :

- Store in airtight, amber vials at –20°C to prevent degradation. Include desiccants (e.g., molecular sieves) to absorb residual moisture .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- Crystallization : Use slow vapor diffusion with solvents like dichloromethane/hexane. Single crystals suitable for X-ray diffraction (XRD) often form at low temperatures (4°C).

- Refinement Tools : Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to analyze bond lengths and angles. For example, the C-N-C-S dihedral angle in the isothiocyanate group should align with reported values (~150–160°) .

- Data Interpretation : Compare experimental XRD results with computational models (DFT calculations) to validate electronic and steric effects on molecular packing .

Q. What experimental strategies address contradictions in spectroscopic data during characterization?

- Case Study :

- Contradiction : Discrepancies in ¹³C NMR shifts for the isothiocyanate carbon (δ ~120–130 ppm vs. literature).

- Resolution :

Cross-Validation : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity.

Dynamic Effects : Assess temperature-dependent NMR to rule out conformational flexibility causing signal broadening.

Alternative Techniques : Mass spectrometry (HRMS) can confirm molecular weight, while IR provides complementary functional group data .

Q. How can researchers design bioactivity assays to evaluate this compound’s therapeutic potential?

- Methodology :

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases), as isothiocyanates can form covalent adducts via -NCS reactivity.

- Assay Design :

- Inhibition Studies : Use fluorogenic substrates (e.g., Z-FR-AMC for caspase-3) to measure IC₅₀ values. Include controls with β-mercaptoethanol to confirm reversible vs. irreversible inhibition .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and track intracellular localization via confocal microscopy .

- Data Analysis : Compare dose-response curves with known inhibitors (e.g., E-64 for cysteine proteases) to contextualize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.